delta-Decalactone

Description

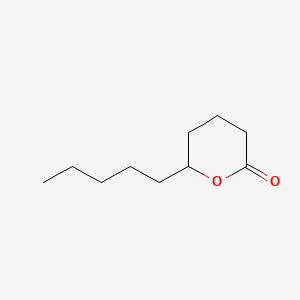

Structure

3D Structure

Properties

IUPAC Name |

6-pentyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSPIPJMLAMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044496 | |

| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 120.00 °C. @ 0.02 mm Hg | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very soluble in alcohol and propylene glycol; insoluble in water | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.971 | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

705-86-2 | |

| Record name | δ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-decalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-5-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNA0S5T234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-27.00 °C. @ 760.00 mm Hg | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

delta-decalactone natural occurrence in fruits

An In-depth Technical Guide on the Natural Occurrence of Delta-Decalactone in Fruits

Introduction

This compound (δ-decalactone) is a naturally occurring lactone that imparts characteristic creamy, coconut-like, and fruity aromas. It is a significant contributor to the flavor profile of numerous fruits and is also found in dairy products.[1][2] This C10 lactone, chemically known as 6-pentyl-oxan-2-one, is of great interest to the flavor and fragrance industry for its ability to confer roundness and a fleshy character to food and perfume compositions.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of δ-decalactone in various fruits, quantitative data on its concentration, detailed experimental protocols for its analysis, and an illustration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified in a wide array of fruits, where its concentration can vary significantly depending on the fruit variety, ripeness, and processing conditions. It is particularly noted for its contribution to the flavor of stone fruits and tropical fruits.[4][5] The compound is found in fruits such as coconut, raspberry, peach, apricot, nectarine, mango, strawberry, and plum.[1][4][5][6]

Data Summary of this compound Concentration in Fruits

The following table summarizes the reported concentrations of δ-decalactone in various fruits. It is important to note that the quantification of such volatile compounds can yield a wide range of values due to factors like the analytical method employed, the specific cultivar, and the stage of fruit maturity.

| Fruit | Part Analyzed | Concentration Range | Analytical Method | Reference(s) |

| Coconut (Cocos nucifera) | Not Specified | 0.1 - 97 mg/kg | Not Specified | [7] |

| Raspberry (Rubus idaeus) | Not Specified | 0.005 - 1.4 mg/kg | Not Specified | [7] |

| Peach (Prunus persica) | Not Specified | Detected | GC-IRMS | [8][9] |

| Apricot (Prunus armeniaca) | Not Specified | Detected | GC-IRMS | [8][9] |

| Nectarine (Prunus persica var. nucipersica) | Not Specified | Detected | GC-IRMS | [8][9] |

| Mango (Mangifera indica) | Not Specified | Present | Not Specified | [1][4] |

| Strawberry (Fragaria x ananassa) | Fruit | Present | Not Specified | [1][5] |

| Pineapple (Ananas comosus) | Fruit | Detected | HS-SPME-GC-SIM-MS | [10][11] |

| Plum (Prunus domestica) | Not Specified | Present | Not Specified | [4] |

| Loganberry (Rubus × loganobaccus) | Not Specified | Present | Not Specified | [4] |

Note: "Detected" or "Present" indicates that the compound has been identified, but specific quantitative ranges were not provided in the cited literature.

Biosynthesis of this compound in Plants

The formation of δ-decalactone in fruits is a biological process that occurs during ripening. The primary pathway involves the metabolism of fatty acids.[4] While the precise enzymatic steps can vary between plant species, a generally accepted pathway involves the hydroxylation of a C10 fatty acid followed by spontaneous intramolecular esterification.

A proposed de novo biosynthetic pathway involves the following key steps:

-

Fatty Acid Synthesis : The pathway originates from the plant's endogenous fatty acid biosynthesis, which produces decanoic acid, a C10 saturated fatty acid.

-

Hydroxylation : A cytochrome P450 monooxygenase (CYP450) enzyme catalyzes the regioselective hydroxylation of decanoic acid at the δ-position (C-5), forming 5-hydroxydecanoic acid.[12]

-

Lactonization : The resulting 5-hydroxydecanoic acid undergoes a spontaneous intramolecular condensation reaction (lactonization), where the hydroxyl group attacks the carboxylic acid group, leading to the closure of the six-membered ring and the formation of δ-decalactone.[12]

Diagram of this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of δ-decalactone from the fatty acid pool in plants.

Experimental Protocols for Quantification

The analysis of volatile compounds like δ-decalactone in complex fruit matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free, efficient, and minimizes matrix effects.

General Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol provides a generalized workflow for the extraction and quantification of δ-decalactone from a fruit sample.

4.1.1 Materials and Reagents

-

Fruit sample (homogenized)

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., a deuterated analog like d7-γ-decalactone, or a compound with similar chemical properties not present in the sample)

-

HS-SPME autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.1.2 Sample Preparation

-

Weigh a precise amount (e.g., 2-5 g) of homogenized fruit sample into a 20 mL HS-SPME vial.

-

Add a specific volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial tightly with the screw cap.

4.1.3 HS-SPME Extraction

-

Place the vial in the autosampler tray, which is equipped with a heating and agitation block.

-

Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) with constant agitation. This allows the volatile compounds to partition into the headspace of the vial.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature. The volatile analytes will adsorb onto the fiber coating.

4.1.4 GC-MS Analysis

-

Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot injector port of the GC (e.g., 250 °C). The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

-

Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-5ms or equivalent) using a specific temperature program.

-

Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer. For quantification, the MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of δ-decalactone and the internal standard.[10]

4.1.5 Quantification

-

A calibration curve is constructed by analyzing standards of known δ-decalactone concentrations.

-

The concentration of δ-decalactone in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram of Experimental Workflow

Caption: General experimental workflow for δ-decalactone analysis using HS-SPME-GC-MS.

Conclusion

This compound is a key aroma compound naturally present in a variety of fruits, contributing significantly to their characteristic flavor profiles. Its concentration is highly variable, necessitating precise and sensitive analytical methods like HS-SPME-GC-MS for accurate quantification. Understanding the biosynthetic pathways and the factors influencing its formation in fruits is crucial for applications in the food and beverage industry, particularly for flavor formulation and quality control. Further research focusing on the specific enzymatic and genetic regulation of δ-decalactone biosynthesis in different fruit species would be beneficial for targeted flavor enhancement in crop breeding and biotechnology.

References

- 1. firmenich.com [firmenich.com]

- 2. δ-Decalactone - Wikipedia [en.wikipedia.org]

- 3. This compound, 705-86-2 [thegoodscentscompany.com]

- 4. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 6. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]

- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 8. Authenticity assessment of gamma- and this compound from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Authentication of pineapple (Ananas comosus [L.] Merr.) fruit maturity stages by quantitative analysis of γ- and δ-lactones using headspace solid-phase microextraction and chirospecific gas chromatography-selected ion monitoring mass spectrometry (HS-SPME-GC-SIM-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Authentication of pineapple (Ananas comosus [L.] Merr.) fruit maturity stages by quantitative analysis of γ- and δ-lactones using headspace solid-phase microextraction and chirospecific gas chromatography–selected ion monitoring mass spectrometry (HS-SPME–GC–SIM-MS) [agris.fao.org]

- 12. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biosynthesis of Delta-Decalactone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the microbial biosynthesis of delta-decalactone (δ-decalactone), a valuable aroma compound with a creamy, coconut-like, and fruity fragrance.[1] It is widely used in the food, beverage, and cosmetic industries.[2] While chemical synthesis is possible, consumer demand for natural products has driven research into biotechnological production methods using microorganisms.[1][2] This guide details the engineered metabolic pathways, quantitative production data, and key experimental protocols relevant to its synthesis in microbial hosts.

Biosynthesis Pathways for this compound

Unlike the more extensively studied γ-decalactone, the native microbial biosynthesis pathways for δ-decalactone are not well-defined.[3][4][5][6] Production in microorganisms is primarily achieved through engineered synthetic pathways or the biotransformation of specific precursors.

1.1 De Novo Engineered Pathway in E. coli

A novel synthetic pathway has been successfully implemented in Escherichia coli for the de novo production of δ-decalactone.[3][4][7] This pathway leverages and redirects the cell's native fatty acid biosynthesis machinery. The core steps are:

-

Decanoic Acid Production: Fatty acid biosynthesis is terminated at the C10 level. This is achieved by introducing a C10-specific acyl-ACP thioesterase, such as an engineered FatB1 from Cuphea viscosissima, which hydrolyzes the bond between the acyl carrier protein (ACP) and the growing decanoyl chain to release free decanoic acid.[3][4][7]

-

Regiospecific Hydroxylation: The released decanoic acid is hydroxylated at the C5 position. This critical step is catalyzed by an engineered cytochrome P450 monooxygenase, typically a mutant of CYP102A1 (BM3) from Priestia megaterium.[3][4][7]

-

Spontaneous Lactonization: The resulting 5-hydroxydecanoic acid spontaneously undergoes intramolecular cyclization (lactonization) under acidic conditions to form the stable six-membered ring of δ-decalactone.[7]

dot

Caption: De novo biosynthesis pathway for δ-decalactone in engineered E. coli.

1.2 Biotransformation Pathways

An alternative to de novo synthesis is the biotransformation of fatty acid precursors.

-

From Unsaturated Fatty Acids: Certain bacteria can hydroxylate unsaturated fatty acids like linoleic acid at an odd-numbered carbon position. The resulting hydroxy fatty acid can then be shortened via the β-oxidation pathway. When the chain is reduced to a 10-carbon 5-hydroxy intermediate, it can be released and cyclize to form δ-decalactone.[1] This process explains the higher yields of δ-lactones observed when using substrates rich in linoleic acid, such as grapeseed oil.[1]

-

From Massoia Lactone: A more direct biotransformation involves the microbial reduction of massoia lactone (C10-massoia lactone). Various bacteria, including species from the genera Pseudomonas, Proteus, and Bacillus, have demonstrated the ability to efficiently reduce the double bond in massoia lactone to produce δ-decalactone.[8]

dot

Caption: Biotransformation routes to δ-decalactone from different precursors.

Quantitative Production Data

The biotechnological production of δ-decalactone is an emerging field, and reported titers are currently modest compared to its isomer, γ-decalactone. The table below summarizes key quantitative data from published studies.

| Microorganism | Strain | Pathway Type | Substrate(s) | Titer (mg/L) | Yield/Productivity | Reference |

| Escherichia coli | Engineered | De novo | Glucose | 0.51 - 0.53 | Not Reported | [3][4][7] |

| Lactococcus lactis | FAM-17918 | Biotransformation | Grapeseed Oil | Top producer of δ-C10 | Not Quantified | [1] |

| Lactococcus lactis | FAM-22003 | Biotransformation | Grapeseed Oil | Top producer of δ-C10 | Not Quantified | [1] |

Note: Data for δ-decalactone is less abundant than for γ-decalactone. The titers for de novo production demonstrate the functionality of the synthetic pathway but highlight the need for further optimization.

Key Experimental Protocols

Accurate quantification and robust fermentation are critical for developing microbial cell factories for δ-decalactone production.

3.1 Protocol: Microbial Fermentation for Lactone Production

This generalized protocol outlines a typical batch fermentation process for producing lactones using a microbial host.

-

Pre-culture Preparation: Inoculate a single colony of the production strain into a suitable seed medium (e.g., YPG for yeast, LB for E. coli). Incubate at the optimal temperature (e.g., 27-30°C for yeast, 37°C for E. coli) with shaking for 18-24 hours until the culture reaches the logarithmic growth phase.[9][10]

-

Inoculation: Transfer the pre-culture into the main bioreactor containing the production medium to a specified initial optical density (e.g., OD₆₀₀ ≈ 0.25).[10] The production medium will contain the necessary carbon source (e.g., glucose for de novo synthesis) or biotransformation substrate (e.g., grapeseed oil).[1][10]

-

Induction (for engineered strains): If using an inducible promoter system for pathway genes, add the appropriate inducer (e.g., IPTG) once the culture reaches a target cell density.

-

Fermentation: Maintain the culture under controlled conditions of temperature, pH, and aeration. For aerobic organisms like Yarrowia lipolytica, maintaining a sufficient oxygen transfer rate is crucial for high productivity.[11][12]

-

Sampling: Collect samples aseptically at regular time intervals (e.g., 0, 12, 24, 48, 72 hours) to monitor cell growth, substrate consumption, and product formation.[9]

-

Metabolic Quenching: Immediately quench metabolic activity in the collected samples by rapid cooling (e.g., in a dry ice/ethanol bath) to ensure the measured metabolite levels accurately reflect the state of the culture at the time of sampling.[9]

-

Separation: Centrifuge the quenched samples to separate the cell pellet from the supernatant. Store both fractions at -80°C for subsequent analysis.[9]

3.2 Protocol: Lactone Extraction and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the sensitive and selective quantification of volatile compounds like δ-decalactone.[13][14]

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of an organic solvent (e.g., diethyl ether or dichloromethane) to the sample.[9]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge the mixture to achieve clear phase separation.

-

-

Drying and Concentration:

-

Carefully transfer the upper organic layer to a clean tube containing a small amount of a drying agent like anhydrous sodium sulfate to remove residual water.[9]

-

Transfer the dried extract to a clean GC vial. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject the prepared sample into a GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-35MS or equivalent) to separate the compounds in the mixture based on their boiling points and polarity.[14] A typical temperature program starts at a low temperature, ramps up to a high temperature to elute all compounds, and holds for a period.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific mass fragments characteristic of δ-decalactone and the internal standard are monitored, greatly enhancing sensitivity and selectivity.[13]

-

-

Quantification:

-

Identify the peaks for δ-decalactone and the internal standard in the chromatogram based on their retention times.

-

Integrate the peak areas.

-

Calculate the concentration of δ-decalactone in the original sample by comparing the ratio of its peak area to that of the known-concentration internal standard.

-

Experimental and Logical Workflows

The development of a microbial strain for δ-decalactone production follows a logical progression from pathway design to process optimization.

dot

Caption: General workflow for developing a microbial δ-decalactone production process.

References

- 1. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0822259A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. Decalactone production by Yarrowia lipolytica under increased O2 transfer rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

A Technical Guide to the Sensory and Molecular Distinctions of (R)- and (S)-delta-decalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-decalactone is a chiral lactone with significant applications in the flavor and fragrance industry, prized for its characteristic creamy, coconut, and fruity notes. As a chiral molecule, it exists in two enantiomeric forms: (R)-delta-decalactone and (S)-delta-decalactone. It is well-established that these enantiomers possess distinct sensory properties, a phenomenon of critical interest in sensory science, chemical biology, and drug development, where understanding stereospecific molecular interactions is paramount. This technical guide provides an in-depth analysis of the sensory differences between (R)- and (S)-delta-decalactone, details relevant experimental methodologies, and explores the underlying molecular signaling pathways.

Sensory Profile and Quantitative Analysis

The sensory profiles of (R)- and (S)-delta-decalactone are qualitatively distinct. The racemic mixture is often described as having a balanced, creamy, and coconut-like aroma. However, the individual enantiomers elicit different olfactory responses. The (S)-enantiomer is characterized by a nutty and fruity undertone, while the (R)-enantiomer is notably a primary component of the defensive odor of the North American porcupine[1]. The distribution of these enantiomers in nature varies, with the (R)-enantiomer being predominant in peaches and the (S)-enantiomer in raspberries[2].

While comprehensive quantitative human sensory data directly comparing the two enantiomers is limited in publicly available literature, a study on the olfactory receptors of the mosquito Anopheles gambiae provides quantitative evidence of enantiomeric differentiation at the receptor level.

Table 1: Quantitative Sensory Data for this compound Enantiomers

| Enantiomer | Odor Profile Descriptors | Odor Threshold in Water (ppb) | Receptor Agonist Potency (EC50) |

| (R)-delta-decalactone | Component of porcupine defensive scent, described as unpleasant | Data not available in searched literature | 1.3 x 10^-5 M (on AgOr48 + AgOrco)[3] |

| (S)-delta-decalactone | Nutty, fruity | Data not available in searched literature | 6.3 x 10^-6 M (on AgOr48 + AgOrco)[3] |

| Racemic this compound | Creamy, coconut, peach-like, milky, buttery[1][4] | 100[5] | Not applicable |

Note: The EC50 values are from a study on mosquito olfactory receptors and serve as an example of enantiomeric differentiation at the receptor level. Human sensory thresholds are not available in the reviewed literature.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for the sensory analysis of individual volatile compounds in a mixture. A standard protocol for the analysis of (R)- and (S)-delta-decalactone would involve the following steps:

-

Sample Preparation: The enantiomers are diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for injection into the gas chromatograph.

-

Chiral Gas Chromatography: A gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) is used to separate the (R)- and (S)-enantiomers.

-

Effluent Splitting: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactometry port.

-

Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor descriptors and intensity at the retention times corresponding to the elution of each enantiomer.

-

Data Analysis: The retention times are correlated with the chemical detector data to confirm the identity of each enantiomer. The sensory data from multiple panelists are compiled to create a sensory profile for each enantiomer.

Sensory Panel Evaluation

A descriptive sensory panel can be used to quantify the sensory attributes of the individual enantiomers. A typical protocol would include:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and rate the intensity of various odor descriptors relevant to lactones (e.g., creamy, coconut, fruity, nutty, waxy, etc.).

-

Sample Preparation: The (R)- and (S)-enantiomers are presented to the panelists in a controlled manner, typically diluted in an odorless solvent on smelling strips or in solution.

-

Evaluation: Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 15-point scale).

-

Data Analysis: The intensity ratings from all panelists are averaged to generate a quantitative sensory profile for each enantiomer.

Signaling Pathways and Molecular Interactions

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

General Olfactory Signaling Pathway

The binding of an odorant to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade:

-

Activation of G-protein: The activated OR couples to a heterotrimeric G-protein (Gαolf).

-

Activation of Adenylyl Cyclase: Gαolf activates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels leads to depolarization of the olfactory sensory neuron membrane, generating an action potential that is transmitted to the brain.

To date, the specific human olfactory receptors that respond to (R)- and (S)-delta-decalactone have not been deorphanized. The process of deorphanization involves screening a library of known odorants against a panel of human ORs expressed in a heterologous system (e.g., HEK293 cells or yeast) to identify receptor-ligand pairings[2][3][5][6][7].

Visualizations

Conclusion

The enantiomers of this compound provide a clear example of stereospecificity in olfaction. While qualitative descriptions of their distinct aromas are available, there is a notable gap in the scientific literature regarding quantitative human sensory data. The provided data from an insect model highlights the potential for significant differences in receptor activation, underscoring the need for further research in human subjects. The experimental protocols outlined in this guide provide a framework for conducting rigorous sensory analysis to quantify these differences. Furthermore, the deorphanization of the specific human olfactory receptors for (R)- and (S)-delta-decalactone remains a key area for future investigation and will be crucial for a complete understanding of their sensory perception at the molecular level. Such research will not only advance our fundamental knowledge of olfaction but also have practical implications for the food, fragrance, and pharmaceutical industries.

References

- 1. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound | Lactone notes | Zeon Corporation [zeon.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. acsint.biz [acsint.biz]

- 5. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]

- 6. This compound, 705-86-2 [perflavory.com]

- 7. This compound | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Creamy Essence: A Technical Guide to δ-Decalactone in Dairy Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-decalactone (δ-decalactone) is a naturally occurring flavor compound that plays a pivotal role in the characteristic creamy and milky notes of many dairy products.[1][2] This six-membered ring lactone, with its distinct coconut-like and fruity aroma, is a key contributor to the sensory profile of butter, cheese, cream, and milk.[3][4] Its presence, concentration, and interaction with other volatile compounds significantly influence consumer acceptance and perception of dairy product quality. This technical guide provides an in-depth exploration of δ-decalactone, covering its chemical properties, biosynthesis, analytical methodologies, and its role in flavor perception, tailored for professionals in research and development.

Chemical and Physical Properties of δ-Decalactone

This compound (C10H18O2) is a member of the delta-lactone family, characterized by a six-membered ring structure.[4] It is a viscous liquid with a sweet, creamy, and coconut-like aroma.[3] The R-enantiomer is noted for its creamy, peach-like aroma, which is predominant in many natural products.[3]

Table 1: Physicochemical Properties of δ-Decalactone

| Property | Value | References |

| Chemical Formula | C10H18O2 | [5] |

| Molar Mass | 170.25 g/mol | [5] |

| CAS Number | 705-86-2 | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor Profile | Creamy, coconut, milky, peach, sweet | [2] |

| Boiling Point | 117-120 °C at 0.02 mmHg | [5] |

| Melting Point | -27 °C | [5] |

| Density | ~0.954 g/mL at 25 °C | [5] |

Quantitative Occurrence in Dairy Products

The concentration of δ-decalactone varies significantly across different dairy products, influenced by factors such as animal feed, processing methods, and fermentation.[7] Higher concentrations are generally found in products with higher fat content.

Table 2: Typical Concentrations of δ-Decalactone in Various Dairy Products

| Dairy Product | Concentration Range (ppm) | References |

| Butter | 0.85 - 7.95 | [8] |

| Fresh Butter (flavor addition) | ~4,000 | [1] |

| Cheese (general) | Lower than butter | [1] |

| Cheddar Cheese (flavor addition) | 100 - 150 | [1] |

| Blue Cheese (flavor addition) | ~200 | [1] |

| Cream (flavor addition) | ~1,000 | [1] |

| Condensed Milk (flavor addition) | ~1,000 | [1] |

| Fresh Milk (flavor addition) | ~300 | [1] |

| Yogurt (flavor addition) | Starting at ~50 | [1] |

Biosynthesis of δ-Decalactone in Ruminants

The primary pathway for the formation of δ-decalactone in ruminants is through the microbial biohydrogenation of unsaturated fatty acids in the rumen, followed by metabolic processes in the mammary gland.[9] Linoleic acid, an 18-carbon unsaturated fatty acid present in the animal's diet, is a key precursor.

Experimental Protocols

Extraction of δ-Decalactone from a High-Fat Dairy Matrix

This protocol is adapted from established methods for lactone extraction from fatty matrices.

Materials:

-

High-fat dairy sample (e.g., 5 g of butter)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., deuterated δ-decalactone)

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Sample Preparation: Melt the butter sample at a controlled temperature (e.g., 40°C).

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard to the melted butter.

-

Extraction: Add the organic solvent to the sample in a 2:1 (v/w) ratio. Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes to separate the organic layer from the solid and aqueous phases.

-

Collection: Carefully transfer the organic supernatant to a clean collection tube.

-

Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Analysis: The concentrated extract is now ready for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)

Table 3: GC-MS Parameters for δ-Decalactone Analysis

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 |

| Quantification Ions | m/z 99 (primary), 85, 113 |

Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard, such as deuterated δ-decalactone, is highly recommended to compensate for matrix effects and variations in extraction efficiency.[3][10][11]

Sensory Perception of δ-Decalactone

The perception of δ-decalactone is a complex interplay of olfaction (smell) and gustation (taste), contributing to the overall creamy flavor profile. While the exact receptor for δ-decalactone has not been definitively identified, its sensory properties are closely linked to the perception of fats and creamy textures.

Recent research suggests that the "fatty" or "creamy" taste perception is mediated by G-protein coupled receptors (GPCRs), specifically CD36 and GPR120, which are activated by long-chain fatty acids. Given that δ-decalactone is biosynthetically derived from fatty acids and contributes significantly to the creamy sensation, it is hypothesized to interact with these or similar signaling pathways. The binding of such flavor molecules to their receptors initiates a downstream signaling cascade, leading to the perception of creaminess.

Sensory Evaluation Protocol for Creaminess

A descriptive sensory analysis can be employed to quantify the creamy flavor attribute in dairy products.

Panelists:

-

A panel of 8-12 trained sensory assessors.

-

Panelists should be trained on identifying and scaling the intensity of creamy and other relevant flavor attributes in dairy products.

Procedure:

-

Sample Preparation: Present samples (~20g) in coded, identical containers at a standardized temperature (e.g., 10°C for milk and cream).

-

Evaluation: Panelists evaluate the samples in a controlled sensory booth under white light.

-

Attribute Scaling: Panelists rate the intensity of the "creamy" flavor on a line scale (e.g., 0 = not creamy, 100 = extremely creamy).

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.

Conclusion

This compound is a cornerstone flavor compound in dairy products, imparting the characteristic creamy and milky notes that are highly valued by consumers. A thorough understanding of its chemical properties, biosynthesis, and sensory impact is crucial for the development and quality control of dairy products. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of δ-decalactone, while the exploration of its sensory perception opens avenues for further research into the molecular basis of flavor. For researchers and professionals in the food and pharmaceutical industries, a deep appreciation of δ-decalactone's role is essential for innovating and optimizing products that meet consumer expectations for rich and authentic dairy flavors.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. This compound, 705-86-2 [thegoodscentscompany.com]

- 3. delta-Lactones [leffingwell.com]

- 4. This compound (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. This compound | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ScenTree - this compound (CAS N° 705-86-2) [scentree.co]

- 7. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gustatory Mechanisms for Fat Detection - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Publication : USDA ARS [ars.usda.gov]

metabolic pathway for de novo biosynthesis of delta-decalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-decalactone is a valuable aroma compound with a creamy, fruity, coconut-like scent, widely used in the food, beverage, and cosmetic industries. While chemical synthesis routes exist, there is a growing demand for "natural" δ-decalactone produced through biotechnological methods. This technical guide provides an in-depth overview of the core metabolic pathways for the de novo biosynthesis of δ-decalactone, focusing on two primary strategies: the peroxisomal β-oxidation of hydroxy fatty acids in yeasts such as Yarrowia lipolytica, and a synthetic biology approach utilizing engineered Escherichia coli. This document details the enzymatic steps, presents quantitative production data, outlines experimental protocols, and provides visualizations of the metabolic pathways and experimental workflows.

Introduction

The demand for natural flavor and fragrance compounds has driven research into microbial and enzymatic biotransformation processes. This compound (a C10 lactone) is a key target in this field due to its desirable sensory properties. This guide explores the two principal biosynthetic routes for its production, providing a comprehensive resource for researchers in metabolic engineering, synthetic biology, and industrial biotechnology.

Metabolic Pathways for this compound Biosynthesis

Two distinct and well-characterized pathways for δ-decalactone biosynthesis are detailed below.

Peroxisomal β-Oxidation Pathway in Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is a natural producer of various lactones and can be utilized for the production of δ-decalactone from hydroxy fatty acids. The core of this pathway is the peroxisomal β-oxidation cycle, which sequentially shortens a long-chain hydroxy fatty acid to the C10 precursor, 5-hydroxydecanoic acid, which then undergoes intramolecular esterification (lactonization) to form δ-decalactone.

A key starting substrate for this pathway is linoleic acid, which is first hydrated to 13-hydroxy-9(Z)-octadecenoic acid. This precursor then enters the β-oxidation cycle.[1][2][3] The key enzymatic steps are catalyzed by acyl-CoA oxidases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases.[4][5] While the general mechanism is understood, the specific isozymes in Y. lipolytica that favor the production of the 5-hydroxy intermediate leading to δ-decalactone are a subject of ongoing research.

Synthetic Pathway in Engineered Escherichia coli

A synthetic biology approach in E. coli offers a more direct and potentially more controllable route to δ-decalactone. This pathway is constructed by introducing heterologous enzymes to create a de novo synthesis route from central carbon metabolism. The pathway consists of two main modules: the production of decanoic acid and its subsequent hydroxylation.

The first step involves the overexpression of a thioesterase with specificity for C10 acyl-ACP, such as an engineered FatB1 from Cuphea viscosissima, to release decanoic acid from the fatty acid synthesis pathway.[6][7] To prevent the degradation of the produced decanoic acid, a strain with a deleted fatty acid degradation gene, such as fadD, is often used.[8]

The second step is the regioselective hydroxylation of decanoic acid at the C-5 position to form 5-hydroxydecanoic acid. This is achieved using an engineered cytochrome P450 monooxygenase, such as CYP153A or CYP102A1 (BM3) from Bacillus megaterium.[6][7] The resulting 5-hydroxydecanoic acid then spontaneously cyclizes to form δ-decalactone.

Quantitative Data

The following tables summarize the quantitative data for δ-decalactone production from various studies.

Table 1: Production of δ-Decalactone via β-Oxidation in Yarrowia lipolytica

| Strain | Substrate | Substrate Conc. (g/L) | Product Conc. (g/L) | Molar Yield (%) | Productivity (mg/L/h) | Reference |

| Y. lipolytica | 13-hydroxy-9(Z)-octadecenoic acid | 7.5 | 1.9 | - | - | [2][3] |

| Y. lipolytica | Linoleic acid | 10 | 1.9 | 31 | 106 | [2][3] |

Table 2: Production of δ-Decalactone via Synthetic Pathway in Engineered E. coli

| Strain | Key Enzymes | Substrate | Product Conc. (mg/L) | Reference |

| E. coli ΔfadD | Engineered FatB1, Engineered BM3 | Glucose | 0.51 | [6][7] |

| E. coli | Engineered CYP153A | Decanoic acid | ~150 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the biosynthesis of δ-decalactone.

Protocol for δ-Decalactone Production in Yarrowia lipolytica

This protocol is adapted from the biotransformation of hydroxy fatty acids using whole Y. lipolytica cells.[2][3]

1. Inoculum Preparation:

-

Inoculate a single colony of Y. lipolytica into 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

-

Incubate at 28-30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.

2. Biotransformation:

-

Prepare the biotransformation medium containing a suitable buffer (e.g., phosphate buffer, pH 7.5) and the substrate (e.g., 10 g/L linoleic acid and 3.5 g/L linoleate 13-hydratase, or 7.5 g/L 13-hydroxy-9(Z)-octadecenoic acid).

-

Harvest the yeast cells from the inoculum culture by centrifugation (5000 x g, 10 min).

-

Resuspend the cell pellet in the biotransformation medium to a final concentration of 25 g/L (wet cell weight).

-

Incubate the biotransformation culture at 30°C with shaking at 200 rpm for 21-48 hours.

3. Extraction and Analysis:

-

Acidify the culture broth to pH 2 with HCl.

-

Extract the lactones with an equal volume of ethyl acetate.

-

Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) for the quantification of δ-decalactone.

References

- 1. benchchem.com [benchchem.com]

- 2. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Delta-Decalactone Precursors in Microbial Fermentation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-decalactone, a valuable aroma compound with a characteristic creamy and fruity peach-like scent, is of significant interest to the flavor, fragrance, and pharmaceutical industries. While chemical synthesis is possible, consumer demand for natural products has driven the development of biotechnological production methods. Microbial fermentation offers a promising and sustainable route to this compound, primarily through the biotransformation of specific fatty acid precursors. This technical guide provides a comprehensive overview of the core aspects of this compound production via microbial fermentation, with a focus on precursor molecules, key microorganisms, metabolic pathways, experimental protocols, and quantitative production data. The oleaginous yeast Yarrowia lipolytica has emerged as a particularly robust and efficient producer, demonstrating its ability to metabolize hydrophobic substrates like castor oil and its derivatives.

Key Precursors for this compound Biosynthesis

The microbial synthesis of this compound is largely dependent on the provision of suitable hydroxy fatty acid precursors. These precursors are catabolized by microorganisms through the peroxisomal β-oxidation pathway, leading to the formation of a C10 hydroxy fatty acid intermediate which then lactonizes to form this compound.

The most extensively studied and industrially relevant precursor is ricinoleic acid (12-hydroxy-9-octadecenoic acid).[1][2][3] Ricinoleic acid is the primary component of castor oil , making this vegetable oil a cost-effective and readily available substrate for fermentation processes.[4][5] The biotransformation of ricinoleic acid by various yeast species, most notably Yarrowia lipolytica, has been a major focus of research and process optimization.[6][7]

Another significant precursor is linoleic acid , an unsaturated fatty acid that can be converted to δ-decalactone.[1][8][9] This biotransformation typically involves a hydration step to introduce a hydroxyl group, followed by β-oxidation.

Other hydroxy fatty acids can also serve as precursors, though they are less commonly utilized in industrial processes. The position of the hydroxyl group on the fatty acid chain is a critical determinant of the resulting lactone's ring size.

Microbial Cell Factories for this compound Production

A variety of microorganisms, particularly yeasts, have been identified and engineered for their ability to convert fatty acid precursors into this compound.

| Microorganism | Precursor(s) | Key Characteristics |

| Yarrowia lipolytica | Ricinoleic acid (from castor oil), Linoleic acid | GRAS status, high tolerance to hydrophobic substrates, well-characterized genetics, efficient β-oxidation pathway.[6][7][8] |

| Candida spp. | Ricinoleic acid | Several species demonstrate the ability to produce γ-decalactone.[2] |

| Metschnikowia vanudenii | Ricinoleic acid | Isolated from fruit sources and shows potential for γ-decalactone production.[2] |

| Sporidiobolus spp. | Ricinoleic acid | Known for producing γ-decalactone.[4] |

| Rhodotorula spp. | Ricinoleic acid | Capable of biotransforming ricinoleic acid.[4] |

| Lactic Acid Bacteria (LAB) | Grapeseed oil (containing linoleic acid) | Can produce δ-lactones from vegetable oils.[3] |

| Escherichia coli (engineered) | Glucose (de novo) | Engineered with synthetic pathways for the production of γ- and δ-decalactones. |

While Aspergillus oryzae is a versatile cell factory for various secondary metabolites, there is limited specific research on its native or engineered production of this compound.[2][10][11][12][13]

Metabolic Pathways and Regulation

The core metabolic pathway for the microbial production of this compound from hydroxy fatty acids is the peroxisomal β-oxidation cycle .[6][14][15] This pathway iteratively shortens the fatty acid chain by two carbon units in each cycle.

Caption: Peroxisomal β-oxidation of ricinoleoyl-CoA to γ-decalactone.

Regulation: The efficiency of this pathway is subject to complex regulation at the transcriptional level. In Yarrowia lipolytica, the expression of genes involved in fatty acid metabolism, including the acyl-CoA oxidase (POX) genes, is induced by the presence of fatty acids.[16][17] The transcription factors Por1p and Cfu1p have been identified as key regulators of fatty acid utilization in this yeast.[17] Furthermore, the presence of preferable carbon sources like glycerol can repress the transcription of genes involved in the metabolism of hydrophobic substrates.[18] Genetic engineering efforts often focus on modulating the expression of key β-oxidation enzymes, such as acyl-CoA oxidases, to optimize the accumulation of the desired C10 intermediate and prevent its further degradation.[19]

Experimental Protocols

Inoculum Preparation for Yarrowia lipolytica

-

Strain Activation: Streak a cryopreserved stock of Yarrowia lipolytica onto a YPD agar plate (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar). Incubate at 28-30°C for 48 hours.[4][20]

-

Pre-culture: Inoculate a single colony into a 50 mL flask containing 10 mL of YPD broth. Incubate at 28-30°C with shaking at 250 rpm for 18-24 hours.[5][20]

-

Seed Culture: Transfer the pre-culture to a larger flask containing YPD broth (e.g., 200 mL in a 500 mL baffled flask) to achieve an initial OD₆₀₀ of approximately 0.25. Incubate under the same conditions for 19-24 hours until the culture reaches the logarithmic growth phase.[5][7]

Fed-Batch Fermentation for this compound Production

-

Fermenter Setup: Prepare a sterilized fermenter with a working volume of production medium. A typical medium contains a carbon source (e.g., glucose for initial growth), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.[5][7]

-

Inoculation: Inoculate the fermenter with the seed culture to a desired initial cell density (e.g., 0.5 g/L).[7]

-

Growth Phase: Maintain the temperature at 27-30°C and pH around 6.0-7.0. Provide aeration to maintain dissolved oxygen levels.[5]

-

Biotransformation Phase: After the initial growth phase, induce this compound production by adding the precursor (e.g., castor oil or ricinoleic acid). A fed-batch strategy with intermittent or continuous feeding of the precursor is often employed to avoid substrate toxicity and maintain productivity.[7]

-

Process Monitoring: Regularly monitor and control key parameters such as pH, temperature, dissolved oxygen, and substrate concentration. Withdraw samples periodically for analysis of cell growth and this compound concentration.[5]

Caption: A typical workflow for fed-batch fermentation of this compound.

Extraction and Quantification of this compound

-

Sample Preparation: Centrifuge a known volume of the fermentation broth to separate the cells and the supernatant.

-

Liquid-Liquid Extraction: Extract the this compound from the supernatant using an organic solvent such as diethyl ether or ethyl acetate.[21] Repeat the extraction to maximize recovery.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the extract to a small volume under a gentle stream of nitrogen or using a rotary evaporator.[19]

-

GC-MS Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Column: A capillary column such as BPX (30 m × 0.25 mm) is suitable.

-

Carrier Gas: Nitrogen or Helium.

-

Temperature Program: An example program starts at 165°C, ramps to 180°C, and then to 220°C.

-

Detection: Use a flame ionization detector (FID) for quantification and a mass spectrometer for identification.

-

Quantification: Create a calibration curve using a series of known concentrations of a this compound standard.[22]

-

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on microbial this compound production.

Table 1: Production of γ-Decalactone from Ricinoleic Acid/Castor Oil

| Microorganism | Substrate | Fermentation Mode | Max. Concentration (g/L) | Productivity (mg/L/h) | Reference |

| Yarrowia lipolytica W29 | Castor oil (60 g/L) | Batch | 5.4 | 215 | [7] |

| Yarrowia lipolytica | Castor oil (75 g/L) | Batch | 2.93 | - | [5] |

| Yarrowia lipolytica KKP 379 | Castor oil (100 g/L) | Batch | 1.68 | - | |

| Yarrowia lipolytica | Methyl ricinoleate | Fed-batch | - | 43 | [7] |

| Yarrowia lipolytica NCIM 3590 | Ricinoleic acid (5 g/L) | CSTR | - | 200 | [11] |

| Candida parapsilosis | Ricinoleic acid | Batch | - | - | [2] |

| Metschnikowia vanudenii | Ricinoleic acid | Batch | - | - | [2] |

| Lindnera saturnus CCMA 0243 | Crude glycerol | Batch | 5.8 | - | [23] |

Table 2: Production of δ-Decalactone

| Microorganism | Substrate | Fermentation Mode | Max. Concentration (g/L) | Productivity (mg/L/h) | Reference |

| Yarrowia lipolytica | Linoleic acid (10 g/L) | One-pot reaction | 1.9 | 106 | [8] |

| Yarrowia lipolytica | 13-hydroxy-9(Z)-octadecenoic acid (7.5 g/L) | Whole-cell biotransformation | 1.9 | - | [8] |

| Various Bacteria | Massoia lactone | Microbial reduction | - | - | [9] |

Conclusion and Future Outlook

The microbial production of this compound presents a viable and sustainable alternative to chemical synthesis. Yarrowia lipolytica stands out as a powerful and versatile cell factory for the biotransformation of ricinoleic acid from castor oil. Significant progress has been made in understanding the underlying metabolic pathways and optimizing fermentation conditions to enhance product yields.

Future research will likely focus on several key areas:

-

Metabolic Engineering: Further engineering of the β-oxidation pathway in producer strains to increase the flux towards the C10 precursor and minimize by-product formation. This includes fine-tuning the expression of key enzymes and blocking competing pathways.

-

De Novo Biosynthesis: Development of more efficient de novo production routes from simple carbon sources like glucose, which would eliminate the reliance on fatty acid precursors.

-

Process Optimization: Further optimization of fermentation strategies, including advanced fed-batch and continuous culture systems, to improve productivity and scalability.

-

Downstream Processing: Development of more efficient and cost-effective methods for the extraction and purification of this compound from the fermentation broth.

-

Exploration of Novel Microorganisms: Screening and characterization of new microbial strains with enhanced capabilities for lactone production.

By addressing these challenges, the biotechnological production of this compound can be further improved, making it an even more attractive and competitive technology for the flavor, fragrance, and pharmaceutical industries.

References

- 1. KEGG PATHWAY: Fatty acid metabolism - Yarrowia lipolytica [kegg.jp]

- 2. mdpi.com [mdpi.com]

- 3. ftb.com.hr [ftb.com.hr]

- 4. aidic.it [aidic.it]

- 5. mdpi.com [mdpi.com]

- 6. The biochemistry of peroxisomal beta-oxidation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Peroxisomal β‐oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions | The EMBO Journal [link.springer.com]

- 9. EP0822259A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 10. Frontiers | Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Frontiers | Advancements in lipid production research using the koji-mold Aspergillus oryzae and future outlook [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. The metabolism and genetic regulation of lipids in the oleaginous yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Regulation of peroxisomal fatty acyl-CoA oxidase in the yeast. Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Model‐Driven Engineering of Yarrowia lipolytica for Improved Microbial Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aposematic Role of Delta-Decalactone in Porcupine Chemical Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The North American porcupine (Erethizon dorsatum) employs a sophisticated multi-modal defense strategy in which chemical signaling plays a pivotal role. The primary chemical constituent of the porcupine's warning odor is the (R)-enantiomer of delta-decalactone. This volatile organic compound serves as an aposematic signal, warning potential predators of the porcupine's formidable physical defenses—its quills. This technical guide provides an in-depth analysis of the role of this compound in this chemical defense system, summarizing the available quantitative data, detailing experimental protocols for its study, and visualizing the key pathways and workflows involved. While the presence and identity of this compound are well-established, quantitative data on its precise concentration in porcupine secretions and specific behavioral responses of key predators to the isolated compound remain areas for further research.

Chemical Identity and Properties of the Warning Odor

The characteristic warning odor of the North American porcupine is primarily attributed to a single, chiral molecule: (R)-delta-decalactone.

| Compound | Chemical Formula | Molar Mass | Key Characteristics |

| (R)-delta-decalactone | C₁₀H₁₈O₂ | 170.25 g/mol | Volatile lactone with a distinct, pungent odor. The (S)-enantiomer has a coconut-like scent and is not associated with the porcupine's defense mechanism.[1] |

Over 50 volatile compounds have been isolated from the lipid coating of porcupine quills, but (R)-delta-decalactone is the principal component responsible for the aversive odor.[2]

Data Presentation: Quantitative Analysis

Quantitative data on the precise concentration of (R)-delta-decalactone in porcupine secretions is not extensively available in the published literature. However, the compound has been identified as a major volatile component in headspace analyses of quill samples. The following table summarizes the types of quantitative data that would be essential for a complete understanding of this chemical defense system.

| Parameter | Description | Significance | Data Availability |

| Concentration in Glandular Secretions | The concentration of (R)-delta-decalactone in the sebaceous glands of the porcupine's rosette (a specialized patch of skin on the lower back). | Provides a baseline for the amount of the compound available for release. | Not available in published literature. |

| Concentration on Quill Surfaces | The amount of (R)-delta-decalactone present on the surface of the quills, which act as disseminators of the scent. | Indicates the effective dose presented to a potential predator upon investigation. | Not available in published literature. |

| Headspace Concentration | The concentration of (R)-delta-decalactone in the air surrounding a porcupine in a defensive posture. | Represents the airborne concentration that a predator would detect at a distance. | Not available in published literature. |

Experimental Protocols

Chemical Analysis of Porcupine Warning Odor

The identification of (R)-delta-decalactone as the primary warning odor of the North American porcupine was achieved through a combination of analytical techniques. The following protocol is based on the methodology described by Li, Roze, and Locke (1997).

Objective: To isolate and identify the volatile compounds responsible for the porcupine's warning odor.

Methodology:

-

Sample Collection:

-

Quills are plucked from the rosette region of a North American porcupine.

-

Samples are stored in airtight containers to prevent the loss of volatile compounds.

-

-

Headspace Volatile Collection:

-

A dynamic headspace sampling technique is employed.

-

A stream of purified air is passed over the quill samples in a sealed chamber.

-

The volatile compounds are trapped on a sorbent material, such as Tenax-TA.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The trapped volatiles are thermally desorbed from the sorbent trap and introduced into a gas chromatograph.

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is used for the separation of the compounds.

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points (e.g., initial temperature of 40°C, ramped to 250°C).

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting mass spectra are recorded.

-

Compound Identification: The mass spectra of the unknown compounds are compared to a library of known spectra (e.g., NIST/Wiley) for identification.

-

-

Gas Chromatography-Olfactometry (GC-O):

-

A portion of the effluent from the GC column is directed to a sniffing port, allowing a human assessor to detect and describe the odor of each eluting compound.

-

This technique is crucial for correlating a specific chemical peak with the characteristic porcupine warning odor.

-

-

Chiral Gas Chromatography:

-

To determine the specific enantiomer of this compound responsible for the odor, a chiral GC column is used.

-

This allows for the separation and identification of the (R) and (S) enantiomers.

-

Predator Behavioral Assay

A standardized protocol to specifically test the behavioral response of a key porcupine predator, such as the fisher (Pekania pennanti), to isolated (R)-delta-decalactone is not available in the published literature. However, a general protocol for a predator avoidance behavioral assay with chemical cues can be adapted for this purpose.

Objective: To quantify the aversive or repellent effects of (R)-delta-decalactone on a potential predator.

Methodology:

-

Test Subjects: A statistically relevant number of fishers, housed in a controlled environment.

-

Test Arena: A neutral, enclosed arena with controlled lighting and ventilation. The arena should be large enough to allow for a range of natural behaviors.

-

Stimulus Presentation:

-

A point source for the chemical cue is established within the arena (e.g., a filter paper or a small, porous object).

-

Test Stimulus: (R)-delta-decalactone diluted in a neutral solvent (e.g., mineral oil) to a concentration that is ecologically relevant (this would ideally be informed by headspace concentration data, which is currently unavailable).

-

Control Stimulus: The neutral solvent alone.

-

-

Experimental Procedure:

-

Each animal is habituated to the test arena prior to the experiment.

-

On the test day, the animal is introduced into the arena with either the test or control stimulus present. The order of stimulus presentation should be randomized.

-

The behavior of the animal is recorded for a set period (e.g., 15-30 minutes) using video tracking software.

-

-

Behavioral Parameters to Quantify:

-

Latency to approach: The time it takes for the animal to come within a defined distance of the stimulus.

-

Duration of approach: The total time spent within the defined proximity to the stimulus.

-

Frequency of approach: The number of times the animal enters the defined proximity to the stimulus.

-

Avoidance behavior: Active movement away from the stimulus.

-

Aversive behaviors: Behaviors such as head shaking, nose rubbing, or vocalizations.

-

-

Data Analysis: Statistical tests (e.g., t-tests, ANOVA) are used to compare the behavioral responses between the test and control conditions.

Mandatory Visualizations

Caption: Workflow for the chemical analysis of porcupine warning odor.

Caption: Aposematic signaling pathway of this compound in porcupine defense.

Implications for Drug Development and Further Research

The potent aversive effects of (R)-delta-decalactone on mammals suggest potential applications in the development of animal repellents. Further research into the specific olfactory receptors and neural pathways activated by this compound in predator species could lead to the design of novel, highly specific repellent molecules. Understanding the molecular basis of this innate aversion could also provide insights into the mechanisms of fear and avoidance in the mammalian brain, which may have broader implications for neuroscience and pharmacology.

Key areas for future research include:

-

Quantitative analysis of (R)-delta-decalactone concentrations in porcupine secretions and the surrounding environment.

-

Controlled behavioral studies to quantify the aversive responses of key predators, such as the fisher, to isolated (R)-delta-decalactone.

-

Identification of the specific olfactory receptors in predator species that bind to (R)-delta-decalactone.

-

Investigation of the downstream neural circuits that mediate the aversive behavioral response.

By addressing these knowledge gaps, a more complete understanding of this fascinating example of chemical ecology can be achieved, with potential for practical applications in wildlife management and beyond.

References

The Formation of Delta-Decalactone from Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-decalactone is a naturally occurring lactone found in various fruits and dairy products, prized for its creamy, coconut-like, and fruity aroma.[1] It is a significant compound in the flavor and fragrance industries and holds potential as a building block in the synthesis of more complex molecules for pharmaceutical applications. This technical guide provides an in-depth overview of the formation of this compound from hydroxy fatty acids, covering both chemical and biotechnological synthesis routes. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development efforts.

Core Synthesis Pathways

The formation of this compound from a hydroxy fatty acid precursor, primarily 5-hydroxydecanoic acid, is achieved through an intramolecular esterification reaction known as lactonization. This process can be induced through chemical catalysis or facilitated by biological systems.

Chemical Synthesis